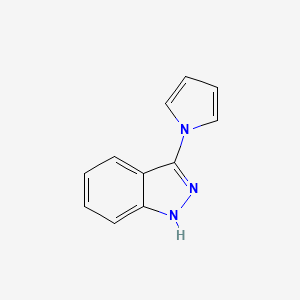

3-(1H-pyrrol-1-yl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

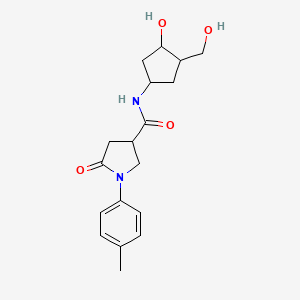

The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-1-yl)-1H-indazole” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .

科学的研究の応用

Antibacterial Activity

3-(1H-pyrrol-1-yl)-1H-indazole has been investigated for its role in antibacterial activity. Specifically, its derivatives have shown promise in treating Gram-negative bacterial infections, including Haemophilus influenzae and Moraxella catarrhalis. These derivatives, when modified with various substituents, exhibit differing levels of antibacterial effectiveness, influenced by changes in the electronic character of the azole systems (Genin et al., 2000).

Anti-Proliferative Effects in Cancer Research

3-(1H-pyrrol-1-yl)-1H-indazole derivatives have been studied for their anti-proliferative effects on human cancer cell lines. These derivatives displayed significant potency, particularly against the HL60 cell line. Research indicates that these compounds target Aurora A kinase, demonstrating potential as therapeutic agents in cancer treatment (Song et al., 2015).

Luminescent Properties

This compound has been utilized in the synthesis of blue luminescent materials. A two-step process involving a three-component coupling-cyclocondensation synthesis followed by a cyclization-condensation-SNAr sequence resulted in derivatives that exhibited intense blue emission upon UV excitation. These compounds could have potential applications in fluorescence-based technologies and materials science (Nordmann et al., 2015).

Synthesis of Biologically Relevant Compounds

The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole and its derivatives has been explored for the production of biologically relevant compounds. These synthesis methods aim to create compounds with potential biological activities, including pharmaceutical applications. The synthesis processes often involve various chemical reactions and have been optimized to yield these heterocyclic compounds efficiently (Servi & Akgün, 2002).

Application in Drug Discovery

Compounds containing 3-(1H-pyrrol-1-yl)-1H-indazole have been linked to significant advances in drug development. Their incorporation into drug molecules has led to the discovery of potential therapeutic agents, demonstrating a broad scope of pharmacological applications (Dheer et al., 2017).

Antioxidant Status Research

Research has also explored the impact of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in animal models. This compound was found to influence levels of various antioxidants and malondialdehyde in rats, suggesting its potential role in oxidative stress-related studies (Karatas et al., 2010).

特性

IUPAC Name |

3-pyrrol-1-yl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSLJLBWXNMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrrol-1-yl)-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2978144.png)

![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)